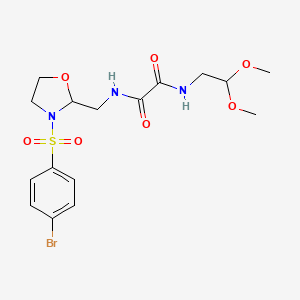
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide is a useful research compound. Its molecular formula is C16H22BrN3O7S and its molecular weight is 480.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines oxazolidinone and oxalamide functionalities, which are known for their diverse pharmacological effects.
Chemical Structure and Properties
The molecular formula for this compound is C18H25BrN4O6S, with a molecular weight of 505.4 g/mol. The presence of the bromophenyl sulfonyl group contributes to its biological activity, potentially enhancing interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H25BrN4O6S |
| Molecular Weight | 505.4 g/mol |
| Functional Groups | Oxazolidinone, Oxalamide, Sulfonamide |
| CAS Number | 868980-93-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxazolidinone moiety can form hydrogen bonds with active site residues of target proteins, while the sulfonyl group may engage in hydrophobic interactions. This dual interaction mechanism could modulate the activity of various biological pathways, leading to therapeutic effects.
Antibacterial Activity
Research indicates that oxazolidinone derivatives exhibit antibacterial properties, particularly against Gram-positive bacteria. The compound's structure suggests potential activity against bacterial enzymes involved in cell wall synthesis. A study on oxazolidinone-based inhibitors showed varying degrees of antibacterial efficacy, emphasizing the importance of structural modifications on activity levels .
Analgesic and Anti-inflammatory Effects
Recent studies have explored the analgesic and anti-inflammatory properties of related compounds containing similar structural motifs. For instance, derivatives with the 4-bromophenylsulfonyl group demonstrated significant inhibition of COX-2 enzyme activity, a key target in pain management . In pharmacological tests such as the writhing and hot plate tests, certain derivatives exhibited promising analgesic effects comparable to standard analgesics like pentazocine and aspirin.
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide | 0.024 | Anti-inflammatory |
| Celecoxib | 0.050 | Anti-inflammatory |
Toxicity Assessment
The acute toxicity profile of this compound has not been extensively documented; however, related compounds have shown low toxicity in animal models. Histopathological assessments indicated no significant adverse effects on organ systems .
Case Studies
- Analgesic Study : A series of oxazolones were synthesized and evaluated for their analgesic properties using animal models. The most active compound exhibited a significant reduction in pain response compared to controls, indicating a potential pathway for further development in pain management therapies .
- Antibacterial Evaluation : Another study focused on the structure-activity relationship (SAR) of oxazolidinones against Gram-negative bacteria. The results highlighted that modifications to the hydrophobic tail improved antibacterial efficacy, suggesting that similar modifications could enhance the activity of this compound .
属性
IUPAC Name |
N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(2,2-dimethoxyethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O7S/c1-25-14(26-2)10-19-16(22)15(21)18-9-13-20(7-8-27-13)28(23,24)12-5-3-11(17)4-6-12/h3-6,13-14H,7-10H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNXBJUBWPPYPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













